3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine
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Overview
Description
3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine is an organic compound. It appears as a colorless to pale yellow crystalline solid. At room temperature and atmospheric pressure, it remains stable and is soluble in water and most organic solvents .
Preparation Methods
Synthetic Routes::
Hydrazine Method: One common synthetic route involves the reaction of hydrazine hydrate with 5,6-dimethyl-1,2,4-triazine-3,5-dione.
Reductive Amination: Another approach is reductive amination of 5,6-dimethyl-1,2,4-triazine-3,5-dione using hydrazine hydrate.
- Industrial production methods typically involve large-scale synthesis using the hydrazine method. The compound is then purified for commercial use.
Chemical Reactions Analysis
3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine undergoes various reactions:
Oxidation: It can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions yield hydrazine derivatives.
Substitution: Substitution reactions occur at the hydrazine nitrogen atoms. Common reagents include hydrazine hydrate, oxidizing agents, and reducing agents. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other triazines, such as 1,2,4-triazine derivatives, share structural similarities.
Uniqueness: 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine’s unique properties make it valuable in various applications.
Properties
CAS No. |
19542-09-7 |
---|---|
Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(5,6-dimethyl-1,2,4-triazin-3-yl)hydrazine |
InChI |
InChI=1S/C5H9N5/c1-3-4(2)9-10-5(7-3)8-6/h6H2,1-2H3,(H,7,8,10) |
InChI Key |
MJNJLABGYSDGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)NN)C |
Origin of Product |
United States |
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